molecular formula C18H23NO3 B5421602 3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID

Cat. No.: B5421602
M. Wt: 301.4 g/mol
InChI Key: XOZAHVYJTCZYCE-UHFFFAOYSA-N
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Description

3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique bicyclo[2.2.2]octane core, which is a privileged structure found in various natural products and synthetic molecules. The presence of the phenethylamino group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane derivatives with excellent yields and enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the enantioselective synthesis method mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the phenethylamino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The bicyclic core and phenethylamino group allow the compound to bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes or viral proteases, leading to antibacterial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(PHENETHYLAMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID is unique due to its combination of the bicyclo[2.2.2]octane core and the phenethylamino group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-phenylethylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(19-11-10-12-4-2-1-3-5-12)15-13-6-8-14(9-7-13)16(15)18(21)22/h1-5,13-16H,6-11H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZAHVYJTCZYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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